7-Bromo-8-fluoroquinazolin-2-amine
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Overview
Description
7-Bromo-8-fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H5BrFN3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine and fluorine atoms attached to the quinazoline core, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 7-Bromo-8-fluoroquinazolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-aminobenzonitrile, undergoes nitration to introduce a nitro group, followed by reduction to form 2-aminobenzylamine.
Cyclization: The intermediate is then subjected to cyclization with appropriate reagents to form the quinazoline ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis .
Chemical Reactions Analysis
7-Bromo-8-fluoroquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, which can be tailored to achieve desired modifications.
Scientific Research Applications
7-Bromo-8-fluoroquinazolin-2-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: It is utilized in the development of agrochemicals and materials science, contributing to the synthesis of novel compounds with enhanced properties.
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the catalytic function. Additionally, it can modulate receptor activity by binding to specific sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
7-Bromo-8-fluoroquinazolin-2-amine can be compared with other quinazoline derivatives, such as:
7-Chloro-8-fluoroquinazolin-2-amine: Similar in structure but with chlorine instead of bromine, which may alter its reactivity and biological activity.
6-Bromo-7-fluoroquinazolin-2-amine: Differing in the position of halogen atoms, affecting its chemical properties and applications.
8-Bromo-7-fluoroquinazolin-2-amine:
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and the resulting impact on its chemical and biological properties.
Properties
IUPAC Name |
7-bromo-8-fluoroquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3/c9-5-2-1-4-3-12-8(11)13-7(4)6(5)10/h1-3H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNZZSUMCCHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC(=NC=C21)N)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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